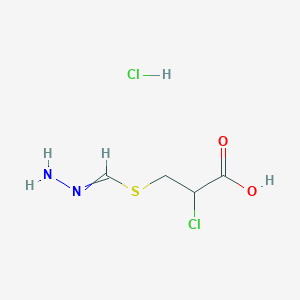
2-Chloro-3-methanehydrazonoylsulfanylpropanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-methanehydrazonoylsulfanylpropanoic acid;hydrochloride is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by the presence of a chloro group, a methanehydrazonoyl group, and a sulfanylpropanoic acid moiety, making it a versatile molecule for chemical reactions and synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methanehydrazonoylsulfanylpropanoic acid;hydrochloride typically involves the reaction of 2-chloropropanoic acid with methanehydrazonoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the compound can lead to the formation of corresponding hydrazine derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide salts.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Chloro-3-methanehydrazonoylsulfanylpropanoic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
作用机制
The mechanism of action of 2-Chloro-3-methanehydrazonoylsulfanylpropanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
- 2-Chloro-3-methanehydrazonoylsulfanylbutanoic acid
- 2-Chloro-3-methanehydrazonoylsulfanylpentanoic acid
- 2-Chloro-3-methanehydrazonoylsulfanylhexanoic acid
Comparison: Compared to its similar compounds, 2-Chloro-3-methanehydrazonoylsulfanylpropanoic acid;hydrochloride is unique due to its specific chain length and the presence of the hydrochloride salt, which can influence its solubility and reactivity
属性
分子式 |
C4H8Cl2N2O2S |
|---|---|
分子量 |
219.09 g/mol |
IUPAC 名称 |
2-chloro-3-methanehydrazonoylsulfanylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C4H7ClN2O2S.ClH/c5-3(4(8)9)1-10-2-7-6;/h2-3H,1,6H2,(H,8,9);1H |
InChI 键 |
GYFIOHAOFCRGQC-UHFFFAOYSA-N |
规范 SMILES |
C(C(C(=O)O)Cl)SC=NN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


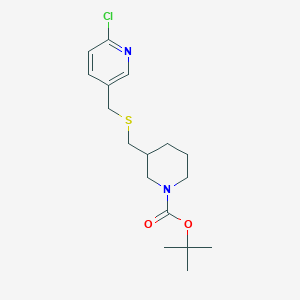
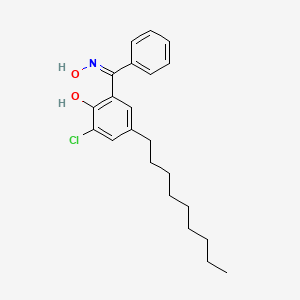
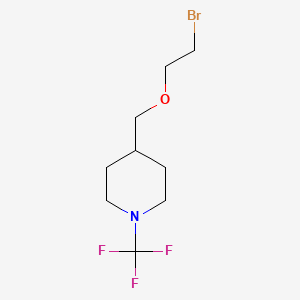

![7-(2-Aminoethyl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13954269.png)
![N-(9-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-YL)-6-oxo-6,9-dihydro-1H-purin-2-YL)isobutyramide](/img/structure/B13954276.png)
![2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]-](/img/structure/B13954277.png)
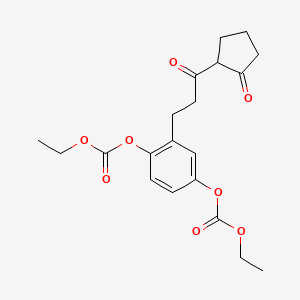

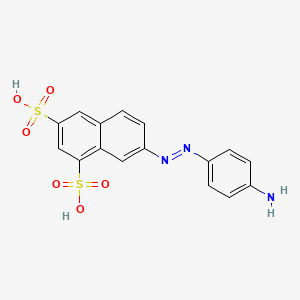

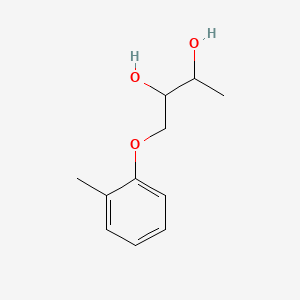
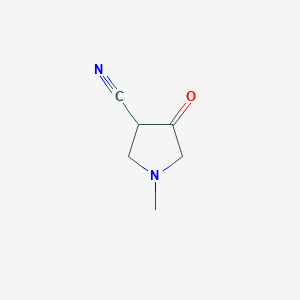
![Imidazo[4,5,1-jk][1]benzazepine](/img/structure/B13954310.png)
